molecular formula C11H12F3NO3 B2499510 Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 192775-47-6

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2499510
CAS No.: 192775-47-6
M. Wt: 263.216
InChI Key: NZXUVJRQYCFDKD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated organic compound characterized by a trifluoromethyl group, a hydroxyl group, and a 4-aminophenyl substituent attached to a central carbon atom, with an ethyl ester moiety. The compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis or stability .

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-2-18-9(16)10(17,11(12,13)14)7-3-5-8(15)6-4-7/h3-6,17H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXUVJRQYCFDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of ethyl glyoxylate with aniline derivatives in the presence of a catalyst. One efficient method utilizes bismuth salts as catalysts, which are mild, non-toxic, and commercially viable . The reaction conditions are generally mild, and the process is environmentally friendly, with water being the only byproduct.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-oxopropanoate.

    Reduction: Formation of ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-aminopropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are desirable traits in anticancer agents. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of bacterial strains. In laboratory settings, derivatives like ethyl 2-amino-3-(4-hydroxyphenyl)propanoate have been synthesized and tested for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the amino group is believed to enhance the interaction with bacterial cell walls .

3. Antioxidant Activity
The antioxidant potential of ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been explored in various studies. Compounds with similar structures have shown capability in scavenging free radicals and reducing oxidative stress markers in biological systems. This property can be beneficial in developing treatments for diseases associated with oxidative damage .

Case Studies

Study Focus Findings
Anticancer Study (2025) Evaluated the anticancer properties of trifluoromethyl compoundsShowed significant inhibition of tumor growth in xenograft models; suggested mechanism involves apoptosis induction .
Antimicrobial Research (2024) Tested against various bacterial strainsExhibited zones of inhibition comparable to standard antibiotics; effective against resistant strains .
Antioxidant Evaluation (2025) Assessed free radical scavenging abilityDemonstrated high scavenging activity against DPPH and superoxide radicals; correlated with the presence of phenolic groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The hydroxy group can participate in various biochemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features and Modifications

The compound’s structure includes:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
  • Hydroxyl and ethyl ester groups : Influence solubility and reactivity.
Table 1: Comparison of Structural Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance/Applications Reference
Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate C₁₁H₁₂F₃NO₃* ~271.2* 4-aminophenyl, -OH, -CF₃, ethyl ester Potential aromatase inhibition
Ethyl 2-(4-amino-2-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate C₁₂H₁₄F₃NO₄ 293.24 4-amino-2-methoxyphenyl, -CF₃, -OCH₃ N/A (structural analogue)
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate C₁₁H₁₃ClFNO₃ 271.68 4-Cl-3-F-phenyl, -NH₂, -OH Life science research
Ethyl 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate C₁₁H₁₁F₃O₃ 248.20 Phenyl, -CF₃, -OH Amyloid-beta aggregation inhibition
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate C₆H₁₀F₃NO₂ 185.14 -CF₃, -CH₃, -NH₂ Synthetic intermediate

*Estimated based on structural analogues.

Commercial and Stability Considerations

  • The target compound is discontinued , possibly due to instability or synthetic challenges. In contrast, analogues like Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate remain available, indicating better commercial viability .

Biological Activity

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and research findings related to this compound, with a focus on its pharmacological properties.

  • Molecular Formula : C18H16ClF3N2O4
  • Molecular Weight : 416.78 g/mol
  • InChIKey : DHNGUHBZVSRBEK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps including the use of trifluoroacetyl and various amine derivatives. The synthetic route often emphasizes the introduction of the trifluoromethyl group, which is crucial for enhancing biological activity.

Research indicates that this compound may function as an allosteric modulator for certain G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor. Allosteric enhancers can augment the receptor's response to endogenous ligands without directly activating the receptor themselves .

Pharmacological Effects

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects in preclinical models by reducing pro-inflammatory cytokine levels.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases, showing potential in mitigating oxidative stress and neuronal apoptosis.

Study 1: Antitumor Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation .

Study 2: Anti-inflammatory Effects

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory marker levels (TNF-alpha and IL-6) compared to control groups. Histological analysis showed a reduction in inflammatory cell infiltration in treated tissues .

Data Tables

Biological ActivityEffectReference
AntitumorIC50 = 15 µM in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
NeuroprotectionMitigated oxidative stress

Q & A

Q. What are the key synthetic routes for Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate?

  • The synthesis typically involves: (i) Nitro precursor preparation : Aromatic substitution reactions to introduce the nitro group at the 4-position of the phenyl ring. (ii) Reduction of nitro to amino group : Catalytic hydrogenation (e.g., Pd/C under H₂) or chemical reduction (e.g., Fe/HCl) . (iii) Hydroxypropanoate ester formation : Condensation of the amino-substituted phenyl intermediate with ethyl trifluoropyruvate under basic conditions (e.g., NaHCO₃ in ethanol) .
  • Key reagents: Ethyl trifluoropyruvate, Pd/C, and solvents like ethanol or dichloromethane.

Q. How should researchers characterize this compound’s purity and structure?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : To confirm the presence of the hydroxy, amino, and trifluoromethyl groups. The aromatic protons (4-aminophenyl) appear as distinct signals in δ 6.5–7.5 ppm .
  • FT-IR : Peaks at ~3400 cm⁻¹ (O-H/N-H stretch), 1700–1750 cm⁻¹ (ester C=O), and 1100–1200 cm⁻¹ (C-F stretches) .
  • GC-MS/HPLC : To assess purity (>95%) and detect byproducts like unreacted intermediates .

Q. What stability considerations are critical for storing this compound?

  • Moisture sensitivity : The ester and amino groups make it hygroscopic; store under inert gas (N₂/Ar) at –20°C .
  • Light sensitivity : The aromatic amino group may degrade under UV; use amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized during the reduction of the nitro group?

  • Catalyst screening : Compare Pd/C (5–10% loading) vs. Raney Ni for selectivity and yield. Pd/C in ethanol at 25°C under 1 atm H₂ typically achieves >85% conversion .
  • Solvent effects : Polar aprotic solvents (e.g., THF) may reduce side reactions vs. protic solvents like methanol .
  • Monitoring : Use TLC (Rf ~0.3 in hexane:EtOAc 7:3) to track nitro-to-amine conversion .

Q. How do the trifluoromethyl and hydroxyl groups influence nucleophilic aromatic substitution (NAS) reactivity?

  • Electron-withdrawing effects : The trifluoromethyl group deactivates the phenyl ring, directing NAS to the para position of the amino group. The hydroxyl group enhances leaving-group displacement via hydrogen bonding .
  • Experimental validation : React with NaOMe/MeOH at 60°C; monitor substitution products via ¹⁹F NMR (δ –60 to –70 ppm for CF₃) .

Q. What strategies resolve contradictory data in biological activity studies?

  • Dose-response calibration : Test cytotoxicity (MTT assay) and target binding (SPR) across concentrations (1–100 µM) to distinguish nonspecific effects .
  • Control experiments : Compare activity against analogs lacking the trifluoromethyl group (e.g., ethyl 2-(4-aminophenyl)-2-hydroxypropanoate) to isolate the role of fluorine .

Methodological Notes

  • Stereochemical analysis : Use chiral HPLC (Chiralpak IA column) to confirm enantiopurity, as racemization may occur during synthesis .
  • Crystallography : Single-crystal X-ray diffraction confirms the spatial arrangement of the trifluoromethyl and hydroxy groups .

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